N-Cilexetil Candesartan Ethyl Ester is a chemical compound that serves as a prodrug for candesartan, an angiotensin II receptor antagonist used primarily in the treatment of hypertension and heart failure. This compound is characterized by its ester functional group, which is hydrolyzed in the body to release the active drug, candesartan. The compound's empirical formula is with a molecular weight of 610.67 g/mol .
N-Cilexetil Candesartan Ethyl Ester is synthesized from various precursors through a series of chemical reactions. It falls under the classification of pharmaceuticals, specifically as an antihypertensive agent. The compound is categorized as an ester and belongs to the class of angiotensin II receptor antagonists, which are pivotal in managing cardiovascular diseases .
The synthesis of N-Cilexetil Candesartan Ethyl Ester involves several key steps:
The efficiency of these methods has been improved over time, leading to higher yields and reduced environmental impact due to lower toxicity of by-products generated during synthesis.
The molecular structure of N-Cilexetil Candesartan Ethyl Ester consists of a complex arrangement featuring a benzimidazole core, ethoxy group, and a tetrazole ring. The structural formula can be represented as follows:
This structure highlights its chiral nature due to the presence of one stereocenter in the cyclohexyloxycarbonyloxy ethyl ester group . The compound is practically insoluble in water but shows limited solubility in organic solvents like methanol.
N-Cilexetil Candesartan Ethyl Ester undergoes several key chemical reactions:
N-Cilexetil Candesartan Ethyl Ester acts primarily through its active metabolite, candesartan. The mechanism involves blocking the angiotensin II receptors (AT1 subtype), leading to vasodilation and reduced secretion of aldosterone. This action results in decreased blood pressure and alleviation of heart failure symptoms.
These properties are essential for determining formulation strategies for pharmaceutical applications .
N-Cilexetil Candesartan Ethyl Ester is primarily utilized in medical settings for:
N-Cilexetil Candesartan Ethyl Ester (CAS No. 1391054-45-7) is a complex organic compound with the molecular formula C₃₅H₃₈N₆O₆ and a molecular weight of 638.73 g/mol. This compound features a multicyclic architecture comprising a benzimidazole core linked to a biphenyl-tetrazole system, with critical ester modifications at two distinct positions: an ethyl ester at the benzimidazole carboxyl group and a cilexetil moiety (cyclohexyloxycarbonyloxyethyl) attached to the tetrazole nitrogen [1] [7]. The structural complexity arises from the presence of four interconnected ring systems and multiple functional groups that dictate its physicochemical behavior [1].
The compound's identity is confirmed through advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments corresponding to the ethyl ester group (-CH₂CH₃), the cilexetil group's cyclohexyl ring protons, and the characteristic benzimidazole protons. Mass spectrometry exhibits a [M+H]⁺ peak at m/z 639 under electrospray ionization conditions, consistent with its molecular weight [2] [5]. The compound's InChI (International Chemical Identifier) is 1S/C35H38N6O6/c1-4-44-33(42)29-16-11-17-30-31(29)40(34(36-30)45-5-2)22-24-18-20-25(21-19-24)27-14-9-10-15-28(27)32-37-38-39-41(32)23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3, providing a standardized descriptor of its stereochemical features [1].
Table 1: Structural Comparison with Related Candesartan Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|---|
N-Cilexetil Candesartan Ethyl Ester | 1391054-45-7 | C₃₅H₃₈N₆O₆ | 638.73 | Ethyl ester + cilexetil ester |
Candesartan Cilexetil | 145040-37-5 | C₃₃H₃₄N₆O₆ | 610.67 | Cilexetil ester only |
Candesartan | 139481-59-7 | C₂₄H₂₀N₆O₃ | 440.46 | Free carboxylic acid |
Candesartan Cilexetil EP Impurity E | 914613-35-7 | C₃₅H₃₈N₆O₆ | 638.73 | Structural isomer |
Ethyl Candesartan | 139481-58-6 | C₂₆H₂₄N₆O₃ | 468.52 | Ethyl ester only |
The compound shares an identical molecular formula and weight with known candesartan cilexetil impurities designated as EP Impurity E (CAS 914613-35-7) and EP Impurity F (CAS 914613-36-8), suggesting they may represent isomeric forms or stereochemical variants [1] [7]. This structural similarity necessitates sophisticated orthogonal analytical methods (LC-MS/MS, NMR) for precise differentiation during pharmaceutical analysis.
N-Cilexetil Candesartan Ethyl Ester functions as a bis-ester prodrug derivative designed to overcome the poor oral bioavailability of the active drug candesartan. The cilexetil moiety (1-cyclohexyloxycarbonyloxyethyl ester) and ethyl ester group serve as lipophilic promoieties that enhance gastrointestinal absorption by increasing membrane permeability [4] [8]. Unlike candesartan's carboxylic acid group which exists in ionized form at physiological pH, the esterified prodrug exhibits significantly higher passive diffusion across enterocytes [4] [9].
The bioactivation pathway involves sequential enzymatic hydrolysis catalyzed by carboxylesterases. Human carboxylesterase 2 (hCE2), predominantly expressed in the intestinal epithelium, preferentially cleaves the ethyl ester group due to its specificity for substrates with large alcohol components (ethanol in this case) [8]. This initial hydrolysis yields an intermediate monoacid which is subsequently hydrolyzed to candesartan, the active pharmacophore, either in enterocytes or hepatic tissue. The cilexetil group undergoes parallel hydrolysis to release the active molecule [7] [8]. This metabolic activation is essential since candesartan itself has limited oral absorption (<15% bioavailability) while the prodrug approach increases bioavailability to 40% in solution formulations [9].
The structural design reflects rational prodrug engineering: The ethyl ester modification delays premature hydrolysis in the acidic gastric environment, while the cilexetil group targets hydrolysis specifically in the intestinal mucosa by hCE2. This staged activation ensures optimal systemic delivery of candesartan, which then exerts potent and selective antagonism at the angiotensin II type 1 (AT₁) receptor. Candesartan's binding affinity (IC₅₀ = 15 µg/kg) effectively blocks angiotensin II-induced vasoconstriction, aldosterone release, and sympathetic activation, producing antihypertensive effects [4] [9].
Table 2: Bioactivation Pathway of Candesartan Prodrug Derivatives
Enzyme | Tissue Localization | Substrate Preference | Action on Prodrug | Product |
---|---|---|---|---|
hCE2 | Intestinal mucosa | Small acyl group + large alcohol group | Cleaves ethyl ester | Monoacid intermediate |
hCE1 | Liver | Large acyl group + small alcohol group | Cleaves cilexetil ester | Candesartan (active drug) |
Nonspecific esterases | Plasma, various tissues | Variable | Minor hydrolysis pathways | Incomplete metabolites |
In pharmaceutical quality control, N-Cilexetil Candesartan Ethyl Ester is primarily classified as a process-related impurity in candesartan cilexetil active pharmaceutical ingredients (APIs). It typically arises during the final synthetic steps involving deprotection of the trityl (triphenylmethyl) group protecting the tetrazole ring. When ethyl-containing reagents (e.g., ethyl iodide) are employed during this step, alkylation side reactions can occur at the tetrazole nitrogen, generating this impurity [2] [5]. Its formation mechanism involves nucleophilic displacement where the tetrazole anion attacks ethyl iodide instead of the intended deprotection reagent [5].
Chromatographic methods reveal this impurity elutes near candesartan cilexetil in reversed-phase HPLC systems. Liquid chromatography coupled with ion trap mass spectrometry (LC/ESI-ITMS) detects its characteristic [M+H]⁺ ion at m/z 639 and [M+Na]⁺ at m/z 661. MSⁿ fragmentation patterns show key fragments at m/z 421 (loss of cilexetil group) and m/z 349 (further loss of ethyl carboxylate), providing a diagnostic fingerprint for identification [2] [5]. The impurity can be isolated using semi-preparative HPLC with mobile phases typically consisting of acetonitrile/water or methanol/water gradients, followed by structural confirmation through ¹H-NMR, ¹³C-NMR, and 2D correlation spectra (COSY, HSQC, HMBC) [5].
Regulatory guidelines (ICH Q3A) mandate strict control of such impurities at levels typically not exceeding 0.10-0.15% of the API. Its significance stems from three critical aspects:
Table 3: Analytical Methods for Detection and Characterization
Analytical Technique | Conditions/Parameters | Key Identification Features | Detection Limit |
---|---|---|---|
HPLC-UV | C18 column; Acetonitrile-water gradient | Retention time relative to API | ~0.05% of API peak area |
LC/ESI-ITMS | Positive ion mode; MS²-MS³ fragmentation | [M+H]⁺ 639 → 421 → 349 | 0.2% (w/w) in API |
¹H-NMR | 500 MHz, DMSO-d₆ or CDCl₃ | Ethyl ester quartet (δ 4.2-4.4 ppm), methyl triplet (δ 1.2-1.4 ppm) | N/A (isolated impurity) |
Semi-preparative HPLC | Optimized acetonitrile-water mobile phase | Isolation yield ~60-75% | Purification for structural studies |
The impurity's crystallization behavior differs from the parent API. Candesartan cilexetil exhibits at least 30 polymorphic forms with varying melting points (Form I: 163°C with decomposition; Form II: ~120°C), while the ethyl ester derivative may form distinct crystal lattices affecting purification efficiency [7]. Solubility studies of related esters show substantially different solvent interaction profiles, necessitating tailored purification protocols during API manufacturing [10]. Modern quality control leverages hyphenated techniques (LC-MS/MS, LC-NMR) for precise quantification and structural confirmation, ensuring compliance with stringent pharmacopeial standards for angiotensin II receptor antagonist therapies [2] [5] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: